2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide
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Overview
Description
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C21H24N4O4 and its molecular weight is 396.447. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide involves several steps. The initial step typically includes the construction of the pyrido[2,3-d]pyrimidine core followed by functionalization at specific positions. Key reagents might include ethyl iodide, methylamine, and acetic anhydride, among others. Reactions are typically carried out under controlled temperatures, often in the range of 50-100°C, with appropriate catalysts and solvents to promote selectivity and yield.
Industrial Production Methods: For large-scale production, methods are optimized to ensure high yield, purity, and cost-efficiency. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are often employed. Temperature control, solvent recycling, and waste management are critical considerations.
Chemical Reactions Analysis
Types of Reactions: 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide undergoes several types of reactions, including:
Oxidation: : Converts functional groups such as methyl and ethyl to their respective alcohols or acids.
Reduction: : Primarily targets the ketone groups, reducing them to alcohols.
Substitution: : Halogenation or nitration can introduce additional functional groups.
Common Reagents and Conditions: Reagents like potassium permanganate or hydrogen peroxide are often used for oxidation. Sodium borohydride or lithium aluminum hydride is common for reduction. Substitution reactions utilize reagents like halogens (chlorine, bromine) or nitrating agents under controlled conditions.
Major Products Formed: Oxidation typically yields alcohols or acids, reduction results in the formation of alcohols, and substitution introduces halogens or nitro groups into the molecule.
Scientific Research Applications
Chemistry: This compound is utilized to study reaction mechanisms, structure-activity relationships, and synthesis methods. Its complex structure allows researchers to explore various chemical transformations and functional group manipulations.
Biology: Studies involve examining its interaction with biological molecules, enzymes, and potential as a biochemical probe. Researchers may investigate its binding affinity, specificity, and biological activity in vitro and in vivo.
Medicine: Potential therapeutic applications are explored, including its role as a lead compound for developing new drugs targeting specific enzymes or receptors. Its unique structure could offer novel mechanisms of action or improved pharmacokinetics.
Industry: Used in material science for developing new polymers or advanced materials. Its multifunctional nature might contribute to developing innovative products with specific properties, such as improved strength or chemical resistance.
Mechanism of Action
The compound interacts with molecular targets through its functional groups and heterocyclic core. Mechanistically, it may inhibit enzymes by binding to active sites or alter receptor activity. The pathways involved often include signal transduction, cellular metabolism, or gene expression modulation.
Comparison with Similar Compounds
Compared to other heterocyclic compounds, 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide stands out due to its unique combination of functional groups and structural elements, offering distinct reactivity and biological activity.
Similar Compounds:
Pyridopyrimidines: Known for their biological activities and role in drug discovery.
Benzodiazepines: Widely studied for their psychoactive properties.
Quinazolines: Utilized in cancer research due to their inhibitory effects on certain enzymes.
Properties
IUPAC Name |
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-5-14-11-22-19-17(18(14)29-6-2)20(27)25(21(28)24(19)4)12-16(26)23-15-9-7-13(3)8-10-15/h7-11H,5-6,12H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZWDAIHFGEYDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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